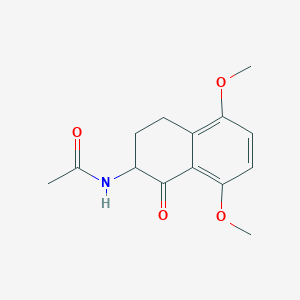
N-(5,8-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,8-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide, also known as DMNQ, is a synthetic quinone compound that has been extensively studied for its potential applications in scientific research. DMNQ is a member of the naphthoquinone family and has been shown to exhibit potent redox properties, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
N-(5,8-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide exerts its biological effects through its ability to undergo redox reactions. N-(5,8-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide can undergo one-electron reduction to form a semiquinone radical, which can then react with oxygen to form superoxide anion. Superoxide anion can then undergo further reactions to form other reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
N-(5,8-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide has been shown to induce oxidative stress in cells, which can lead to a variety of biochemical and physiological effects. N-(5,8-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide-induced oxidative stress can cause DNA damage, protein oxidation, and lipid peroxidation, which can lead to cell death. N-(5,8-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5,8-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide is its ability to induce oxidative stress in cells, which can be used to study the role of oxidative stress in various diseases. N-(5,8-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide is also relatively easy to synthesize and can be used in a variety of experimental systems. However, one limitation of N-(5,8-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide is its potential toxicity, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research involving N-(5,8-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide. One area of research could be the development of N-(5,8-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide-based therapeutics for the treatment of cancer and other diseases. Another area of research could be the use of N-(5,8-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide as a tool for studying the redox properties of other naphthoquinone compounds. Additionally, further studies could be conducted to investigate the potential toxicity of N-(5,8-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide and its effects on different cell types.
Synthesemethoden
N-(5,8-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide can be synthesized through a multi-step process involving the oxidation of 5,8-dimethoxy-1,4-naphthoquinone with potassium permanganate, followed by the addition of acetic anhydride to form the final product. The synthesis of N-(5,8-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide is relatively straightforward and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
N-(5,8-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide has been used extensively in scientific research due to its ability to undergo redox reactions, which can be used to probe various biological processes. N-(5,8-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide has been shown to induce oxidative stress in cells, which can be used to study the role of oxidative stress in various diseases such as cancer and neurodegenerative disorders. N-(5,8-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide has also been used as a model compound for studying the redox properties of other naphthoquinone compounds.
Eigenschaften
Molekularformel |
C14H17NO4 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
N-(5,8-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide |
InChI |
InChI=1S/C14H17NO4/c1-8(16)15-10-5-4-9-11(18-2)6-7-12(19-3)13(9)14(10)17/h6-7,10H,4-5H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
GPRJHEBRMWIKTM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1CCC2=C(C=CC(=C2C1=O)OC)OC |
Kanonische SMILES |
CC(=O)NC1CCC2=C(C=CC(=C2C1=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



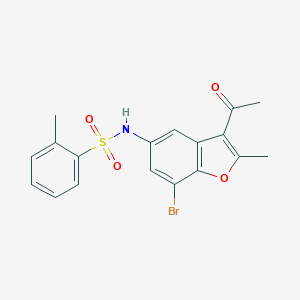
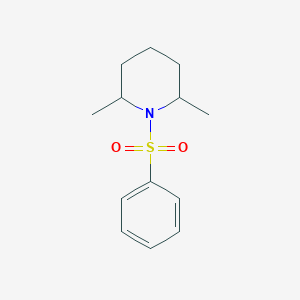
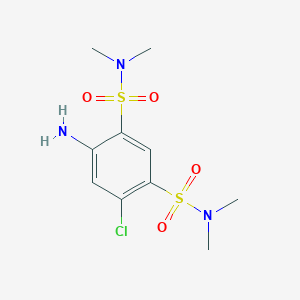
![4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281737.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281739.png)
![4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B281740.png)
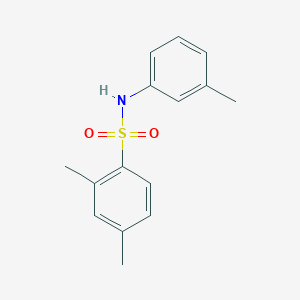

![2-Hydroxy-4-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B281752.png)


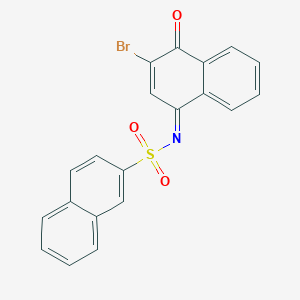
![N-(1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281759.png)
![2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281760.png)